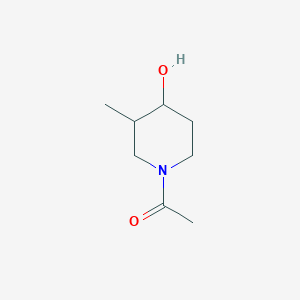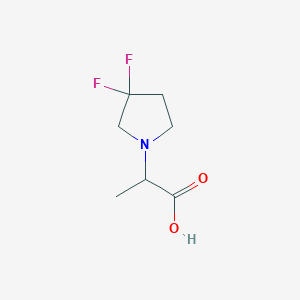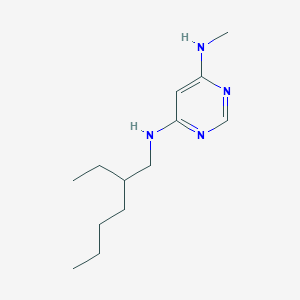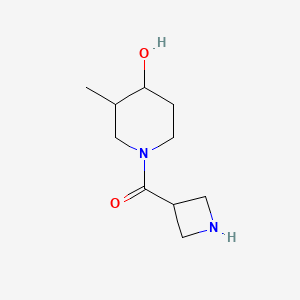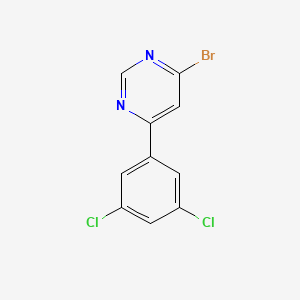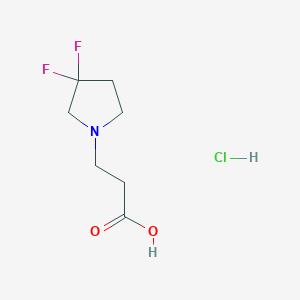
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride
Vue d'ensemble
Description
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is a chemical compound with the formula C7H12ClF2NO2 and a molecular weight of 215.63 . It is available for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of this compound is 215.63 . Further physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Synthon Applications
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is an important synthon in the synthesis of biologically active compounds. It can be synthesized efficiently starting from commercially available 2-chloro-2,2-difluoroacetic acid. This process involves a seven-step synthesis yielding good purity and yield, demonstrating its practicality in preparing biologically significant compounds (Wei, Makowski, & Rutherford, 2012).
Chemical Properties and Interactions
The compound forms various adducts and can participate in different chemical interactions. For example, 3-(piperidin-1-yl)propionic acid, a related compound, forms a 1:2 adduct with triphenyltin chloride. This demonstrates the potential of this compound to engage in complex chemical interactions, potentially useful in the synthesis of novel compounds (Yan & Khoo, 2005).
Use in Ligand Synthesis
The compound's structural elements make it suitable for forming ligands. Ligands such as 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, which bear structural similarities, are used in creating complexes with metals like manganese and rhenium. This indicates the potential of this compound in synthesizing ligands for metal complexes, relevant in various scientific and industrial applications (Peters et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride enhances the insulinotropic effect of incretins, helping to regulate blood glucose levels .
Pharmacokinetics
This suggests that the compound is well-absorbed from the gastrointestinal tract and can effectively reach systemic circulation .
Result of Action
The result of the action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is the regulation of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .
Action Environment
The action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is influenced by various environmental factors. For instance, the presence of food can stimulate the release of incretin hormones, enhancing the drug’s effects . Additionally, factors such as pH and the presence of other medications can potentially impact the absorption and metabolism of the drug.
Analyse Biochimique
Biochemical Properties
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This interaction is crucial for its potential use in treating type 2 diabetes. Additionally, the compound may interact with cytochrome P450 enzymes, influencing its metabolic stability and activity .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DPP-IV can lead to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels . This compound may also affect other signaling pathways and gene expression profiles, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-IV, inhibiting its activity and preventing the degradation of incretin hormones . This inhibition results in prolonged incretin activity, enhancing insulin secretion and glucose regulation. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is rapidly absorbed and metabolized in various species, including rats, dogs, and humans . Over time, the compound’s effects on cellular function may diminish as it is metabolized and excreted. Long-term studies are needed to fully understand its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV and regulates glucose levels without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . The major route of metabolism involves hydroxylation at the 5′ position of the pyrimidine ring, followed by further metabolic transformations . These metabolic pathways influence the compound’s stability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is rapidly absorbed and distributed in various tissues, including the liver, kidneys, and intestines . It may interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4-10(5-7)3-1-6(11)12;/h1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSSOGMBZLUPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



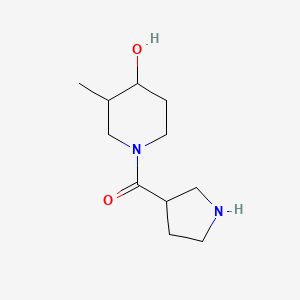

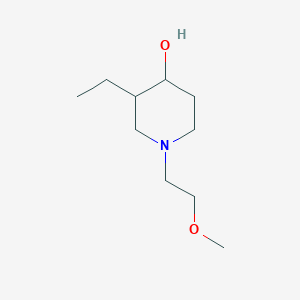
![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)


